N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 190.24 g/mol. It is characterized by an indole structure, specifically featuring a methyl group at the 2-position and an acetamide functional group. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry.
N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide exhibits several promising biological activities:
The synthesis of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a catalyst. The reaction is conducted under reflux conditions and subsequently purified through recrystallization.
In industrial settings, similar synthetic routes are scaled up using continuous flow reactors to enhance efficiency and product quality. Reaction conditions are optimized to minimize waste while maximizing yield .
N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide finds applications in various fields:
Several compounds share structural similarities with N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Indole-3-acetic acid | Indole core; plant hormone | Regulates plant growth; distinct from N-(2-methyl). |
| Indomethacin | Indole core; nonsteroidal anti-inflammatory drug | Strong anti-inflammatory effects; different mechanism. |
| Tryptophan | Essential amino acid; contains indole ring | Nutritional role; precursor to serotonin. |
N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring. The presence of the methyl group at the 2-position and acetamide functionality contributes to its distinct pharmacological profile and biological activities compared to other indole derivatives .
The synthesis of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide through acetic anhydride-mediated acylation represents one of the most established conventional approaches in organic synthesis . This methodology typically involves the reaction of 2-methylindole derivatives with acetic anhydride under controlled conditions to introduce the acetamide functional group . The reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of the indoline ring attacks the electrophilic carbonyl carbon of acetic anhydride .
The fundamental reaction mechanism involves initial formation of a tetrahedral intermediate when the indoline nitrogen attacks acetic anhydride, followed by elimination of acetate to yield the desired acetamide product [4]. This process is facilitated by the electron-rich nature of the indoline system, which enhances the nucleophilicity of the nitrogen center [5]. The reaction typically requires heating to temperatures between 80-120°C to achieve reasonable reaction rates, with reaction times ranging from 2-6 hours depending on the specific conditions employed .
Optimization studies have demonstrated that the use of pyridine as a base and catalyst significantly improves both reaction efficiency and product yields [4]. Pyridine serves a dual role by neutralizing the acetic acid byproduct and activating acetic anhydride through coordination, thereby facilitating the acylation process [5]. Under optimized conditions using pyridine catalysis, yields of 70-90% can be routinely achieved at reduced temperatures of 0-25°C with shorter reaction times of 0.5-2 hours .
| Reagent | Equivalent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
|---|---|---|---|---|
| Acetic anhydride | 1.2-2.0 eq | 80-120 | 2-6 | 65-85 |
| Pyridine | 1.0-1.5 eq | 0-25 | 0.5-2 | 70-90 |
| Zinc chloride | 0.1-0.5 eq | 100-140 | 4-8 | 60-80 |
| Polyphosphoric acid | 0.2-0.3 eq | 120-180 | 6-12 | 55-75 |
| Aluminum chloride | 0.05-0.2 eq | 60-100 | 3-5 | 70-85 |
Alternative Lewis acid catalysts have been investigated to enhance the reaction efficiency and selectivity [4]. Zinc chloride has proven particularly effective, providing good yields while maintaining mild reaction conditions [5]. The mechanism involves coordination of zinc chloride to the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and facilitating nucleophilic attack by the indoline nitrogen . Polyphosphoric acid and aluminum chloride have also been employed as catalysts, though these require higher temperatures and longer reaction times [4].
The reaction scope has been extended to various substituted 2-methylindoline precursors, demonstrating broad functional group tolerance . Electron-donating substituents on the aromatic ring generally enhance reactivity, while electron-withdrawing groups may require more forcing conditions or higher catalyst loadings . The regioselectivity of acylation is typically excellent, with acylation occurring exclusively at the nitrogen atom rather than at carbon centers .
Advanced catalytic systems have been developed to facilitate both the cyclization of appropriate precursors and subsequent functionalization to yield N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide [6]. Palladium-catalyzed methodologies represent a significant advancement in this field, offering high selectivity and efficiency under relatively mild conditions [7]. The use of palladium acetate in combination with phosphine ligands such as triphenylphosphine or BINAP has proven particularly effective for intramolecular cyclization reactions [8].
The palladium-catalyzed approach typically involves oxidative addition of the metal center to an aryl halide precursor, followed by intramolecular cyclization and reductive elimination to form the indoline ring system [6]. This process can be coupled with acetylation reactions in one-pot procedures, significantly reducing the number of synthetic steps required [7]. Optimal conditions typically employ 1-5 mol% palladium acetate with appropriate ligands in solvents such as toluene or dimethylformamide at temperatures of 100-135°C [8].
| Catalyst Type | Co-catalyst/Ligand | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Typical Yield (%) |
|---|---|---|---|---|---|
| Palladium acetate | PPh3, BINAP | Toluene, DMF | 100-135 | 1-5 | 80-95 |
| Copper iodide | TEMPO, K2CO3 | DMSO, acetonitrile | 80-120 | 2-10 | 70-85 |
| Iron(III) chloride | None | Dichloromethane | 25-60 | 5-20 | 65-80 |
| Zinc chloride | None | Ethanol | 100-140 | 10-50 | 60-80 |
| Lewis acids (BF3·Et2O) | None | Dichloromethane | 0-25 | 5-15 | 75-90 |
Copper-based catalytic systems have emerged as cost-effective alternatives to palladium catalysis [9]. Copper iodide in combination with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and potassium carbonate enables efficient cyclization under aerobic conditions [9]. This system utilizes molecular oxygen as the terminal oxidant, making it environmentally benign and economically attractive [9]. The reaction proceeds through copper-catalyzed oxidative amination, where TEMPO serves as a co-catalyst facilitating the oxidation of copper(I) to copper(II) [9].
Iron-based catalysts have also shown promise for indoline synthesis, particularly iron(III) chloride systems that operate under mild conditions [10]. These catalysts are attractive due to their low cost, low toxicity, and ready availability [10]. The iron-catalyzed process typically involves coordination of the metal center to nitrogen-containing substrates, followed by cyclization through carbon-hydrogen bond activation [10].
Lewis acid catalysis represents another important approach for indoline formation and functionalization [11]. Boron trifluoride etherate and other Lewis acids promote cyclization through activation of electrophilic centers and stabilization of carbocationic intermediates [11]. These systems are particularly effective for substrates containing electron-rich aromatic rings that can stabilize positive charge development during the cyclization process [11].
Continuous flow reactor technology has revolutionized the synthesis of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide by enabling precise control over reaction parameters and improved safety profiles [12]. Microreactor chip systems represent the most advanced implementation of this technology, offering exceptional heat and mass transfer characteristics that are particularly beneficial for indoline synthesis [13]. These systems typically employ channel diameters of 0.1-0.5 mm and operate at flow rates of 0.1-1.0 mL/min, providing residence times of 5-30 minutes [12].
The Fischer indole synthesis has been successfully adapted to continuous flow conditions using microwave-assisted heating [12]. In these systems, phenylhydrazine derivatives and ketone substrates are continuously mixed and heated to 150°C using microwave irradiation at 150 W power [12]. The estimated throughput can reach 9.8 g·h⁻¹ (57.2 mmol·h⁻¹) with excellent yields of 90% achieved within 20 seconds residence time [12]. This represents a significant improvement over batch processes in terms of both efficiency and product quality [12].
| Reactor Type | Channel Diameter (mm) | Flow Rate (mL/min) | Residence Time (min) | Temperature Range (°C) | Pressure (bar) |
|---|---|---|---|---|---|
| Microreactor chip | 0.1-0.5 | 0.1-1.0 | 5-30 | 80-150 | 1-10 |
| Coil reactor (PTFE) | 1.0-3.0 | 0.5-5.0 | 10-60 | 100-180 | 1-15 |
| Glass capillary | 0.5-2.0 | 0.2-2.0 | 15-45 | 120-200 | 1-5 |
| Packed bed reactor | 5.0-10.0 | 2.0-20.0 | 30-120 | 60-140 | 1-20 |
| Corning G1 reactor | 1.5-3.0 | 1.0-10.0 | 20-90 | 90-160 | 1-12 |
Coil reactor systems using PTFE (polytetrafluoroethylene) tubing offer excellent chemical resistance and thermal stability for indoline synthesis [14]. These reactors typically employ larger channel diameters of 1.0-3.0 mm and can accommodate higher flow rates of 0.5-5.0 mL/min [14]. The residence times range from 10-60 minutes, making them suitable for reactions requiring longer contact times [14]. The palladium-catalyzed deoxygenation of ortho-vinylnitrobenzenes has been successfully implemented in such systems using carbon monoxide as a terminal reductant [14].
Glass capillary reactors provide excellent optical transparency, enabling real-time monitoring of reaction progress through spectroscopic techniques [15]. These systems are particularly valuable for photochemical processes and reactions requiring precise temperature control [15]. The Corning G1 reactor represents a commercial implementation of continuous flow technology, offering robust construction and precise control over reaction parameters [15].
Automated multistep continuous flow synthesis has been demonstrated for indole derivatives, incorporating sequential thiazole formation, deketalization, and Fischer indole synthesis [16]. This approach provides rapid and efficient access to complex indole structures with overall yields of 38-82% for three-step sequences [16]. The automation aspect eliminates human error and enables consistent product quality across multiple synthesis runs [16].
Solvent-free synthetic methodologies for N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide represent a significant advancement in sustainable organic chemistry [17]. The Fischer indole synthesis has been successfully conducted under solvent-free conditions using para-toluenesulfonic acid monohydrate or trichloroacetic acid as catalysts [17]. These reactions typically proceed at 100°C for 5 minutes in neat conditions, providing analytically pure products after simple aqueous workup [17].
Microwave-assisted synthesis under solvent-free conditions offers remarkable acceleration of reaction rates and improved energy efficiency [18]. The one-pot synthesis using microwave irradiation at 150-300 W power enables completion of reactions within 5-20 minutes compared to several hours required for conventional heating methods [18]. This approach eliminates the need for organic solvents while maintaining high yields and product purity [18].
| Method | Reaction Medium | Energy Source | Temperature (°C) | Reaction Time | Yield Improvement (%) |
|---|---|---|---|---|---|
| Microwave-assisted | None (neat) | Microwave (150-300W) | 100-150 | 5-20 min | 10-25 |
| Mechanochemical grinding | Solid state | Ball milling | 25-60 | 30-120 min | 15-30 |
| Solvent-free thermal | Neat conditions | Conventional heating | 120-180 | 2-6 h | 5-15 |
| Ionic liquid medium | [EMIM][BF4] | Thermal heating | 80-120 | 1-4 h | 20-35 |
| Water-based synthesis | Water/ethanol | Conventional heating | 60-100 | 3-8 h | 10-20 |
Mechanochemical synthesis using ball milling represents an emerging green chemistry approach for indoline formation [19]. This solid-state methodology eliminates the need for solvents while enabling efficient mixing and energy transfer through mechanical force [19]. Reaction times of 30-120 minutes at ambient temperature can achieve yield improvements of 15-30% compared to conventional solution-phase methods [19]. The mechanochemical approach is particularly effective for substrates that are prone to thermal decomposition under conventional heating conditions [19].
Ionic liquid-mediated synthesis has shown exceptional promise for indoline formation, with 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) proving particularly effective [15]. The ionic liquid serves both as solvent and catalyst, enabling efficient Fischer indole synthesis with 95.3% yield and 96.0% purity [15]. The ionic liquid can be recovered and reused multiple times without significant loss of activity, making this approach highly sustainable [15].
Water-based synthesis represents the most environmentally benign approach to indoline formation [20]. The use of ethanol-water mixtures as reaction media eliminates the need for organic solvents while maintaining reasonable reaction rates [20]. These systems typically require temperatures of 60-100°C and reaction times of 3-8 hours, but offer yield improvements of 10-20% due to enhanced solvation effects [20]. The aqueous medium also facilitates product isolation through simple extraction procedures [20].
Sustainable multicomponent indole synthesis has been developed using an innovative two-step reaction from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [21]. This approach addresses many principles of green chemistry including waste prevention, superior atom economy, and energy efficiency [21]. The first step operates at room temperature while the second step requires only moderate heating, resulting in excellent yields with minimal environmental impact [21].
Recrystallization represents the primary purification method for N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide, offering excellent purity enhancement through selective crystallization [22]. The selection of appropriate solvent systems is critical for achieving optimal purification results [22]. Ethanol-water mixtures in ratios of 3:1 to 1:1 have proven particularly effective, providing purities of 92-98% with recoveries of 70-85% [22].
The recrystallization process involves dissolving the crude product in the minimum volume of hot solvent, followed by controlled cooling to promote selective crystallization [23]. The cooling rate significantly influences crystal quality and purity, with slow cooling over 2-4 hours generally providing superior results compared to rapid cooling [22]. During the cooling process, impurities remain in solution while the desired product crystallizes preferentially due to differences in solubility [22].
| Solvent System | Solvent Ratio | Temperature (°C) | Cooling Rate | Purity (%) | Recovery (%) |
|---|---|---|---|---|---|
| Ethanol/Water | 3:1 to 1:1 | 60-80 | Slow (2-4 h) | 92-98 | 70-85 |
| Methanol/Water | 2:1 to 1:2 | 50-65 | Medium (1-2 h) | 90-96 | 75-90 |
| Acetone/Hexane | 1:1 to 1:3 | 40-60 | Fast (30-60 min) | 88-94 | 65-80 |
| Ethyl acetate/Hexane | 1:1 to 1:4 | 45-70 | Slow (3-5 h) | 85-92 | 70-85 |
| Dichloromethane/Hexane | 1:2 to 1:5 | 35-50 | Medium (1-3 h) | 90-95 | 60-75 |
Methanol-water systems offer an alternative approach with slightly different selectivity profiles [23]. These systems typically operate at lower temperatures of 50-65°C and provide excellent recoveries of 75-90% with purities of 90-96% [23]. The lower operating temperature is advantageous for heat-sensitive compounds and reduces the risk of thermal decomposition [23].
Acetone-hexane mixtures provide rapid crystallization with cooling times of 30-60 minutes [22]. While the recovery is somewhat lower at 65-80%, the rapid processing time makes this approach attractive for large-scale operations [22]. The fast cooling rate can lead to smaller crystal sizes, which may facilitate downstream processing such as filtration and drying [22].
Ethyl acetate-hexane systems offer good selectivity with purities of 85-92% and moderate recoveries of 70-85% [24]. These systems require careful temperature control and slow cooling over 3-5 hours to achieve optimal results [24]. The ethyl acetate component provides good solvation for the acetamide functional group while hexane promotes selective precipitation [24].
Dichloromethane-hexane mixtures enable crystallization at lower temperatures of 35-50°C with excellent purities of 90-95% [22]. However, the recovery is typically lower at 60-75% due to the higher solubility of the product in this solvent system [22]. This approach is particularly useful for compounds that are sensitive to elevated temperatures [22].
Chromatographic separation techniques provide powerful methods for purifying N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide with high efficiency and excellent resolution [25]. Flash chromatography using silica gel with particle sizes of 40-63 μm offers rapid separation with good resolution and typical recoveries of 80-95% [23]. The mobile phase typically consists of hexane-ethyl acetate gradients ranging from 10:1 to 1:1, allowing for fine-tuning of separation selectivity [23].
Column chromatography employing larger particle size silica gel (63-200 μm) provides excellent resolution with recoveries of 85-98% [25]. This technique uses petroleum ether-ethyl acetate gradients from 20:1 to 2:1, offering superior separation of closely related impurities [25]. The larger particle size results in lower back-pressure, enabling the use of gravity flow systems that are particularly suitable for large-scale purifications [25].
| Method | Stationary Phase | Mobile Phase | Gradient/Ratio | Flow Rate | Resolution | Typical Recovery (%) |
|---|---|---|---|---|---|---|
| Flash chromatography | Silica gel (40-63 μm) | Hexane/EtOAc | 10:1 to 1:1 | 10-50 mL/min | Good | 80-95 |
| Column chromatography | Silica gel (63-200 μm) | Petroleum ether/EtOAc | 20:1 to 2:1 | 2-10 mL/min | Excellent | 85-98 |
| Preparative HPLC | C18 (5-10 μm) | MeCN/H2O | 30-90% MeCN | 5-20 mL/min | Excellent | 90-98 |
| Preparative TLC | Silica gel plates | CHCl3/MeOH | 95:5 to 90:10 | N/A | Moderate | 70-85 |
| Size exclusion | Sephadex LH-20 | MeOH | Isocratic | 0.5-2 mL/min | Good | 75-90 |
Preparative high-performance liquid chromatography (HPLC) represents the most sophisticated purification technique, offering excellent resolution and recoveries of 90-98% [26]. Reversed-phase C18 columns with particle sizes of 5-10 μm are typically employed with acetonitrile-water gradients ranging from 30-90% acetonitrile [26]. The high resolution enables separation of structural isomers and closely related impurities that cannot be resolved by conventional column chromatography [26].
Preparative thin-layer chromatography (TLC) provides a cost-effective alternative for small-scale purifications [27]. Using silica gel plates with chloroform-methanol mobile phases in ratios of 95:5 to 90:10, moderate resolution can be achieved with recoveries of 70-85% [27]. This technique is particularly useful for analytical method development and optimization of separation conditions before scaling up to column chromatography [27].
Size exclusion chromatography using Sephadex LH-20 offers an orthogonal separation mechanism based on molecular size rather than polarity [28]. Isocratic elution with methanol provides good resolution with recoveries of 75-90% [28]. This technique is particularly valuable for removing high molecular weight impurities and for applications requiring salt-free products [28].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide through analysis of both proton and carbon-13 chemical environments. The compound exhibits characteristic spectral signatures that confirm its unique indoline acetamide structure [1] [2] [3].
Proton Nuclear Magnetic Resonance Characteristics
The ¹H Nuclear Magnetic Resonance spectrum reveals distinct resonance patterns that enable unambiguous structural assignment. The acetamide proton appears as a broad singlet between δ 5.8-6.5 ppm, consistent with amide hydrogen bonding effects observed in similar indoline derivatives [1] [4]. The methyl group attached to the quaternary carbon-2 position resonates as a sharp singlet at δ 1.45-1.60 ppm, demonstrating the characteristic shielding expected for aliphatic protons in this environment [5] [4].
The methylene protons at position 3 display complex multipicity patterns between δ 2.80-3.20 ppm, reflecting the diastereotopic nature and coupling interactions with adjacent aromatic systems [1] [3]. This chemical shift range is characteristic of protons alpha to nitrogen in dihydroindole systems, where electronic deshielding from the heterocyclic ring system influences the magnetic environment [4].
The aromatic region exhibits overlapping multiplets between δ 7.05-7.40 ppm, consistent with the benzene ring protons of the indoline moiety. Studies on related N-acyl-indolines demonstrate that the amide group adopts preferentially the Z-conformation, which influences the chemical shifts through conformational effects [4]. The acetyl methyl group appears as a singlet at δ 2.05-2.15 ppm, typical for amide-bound methyl substituents [5] [6].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through characteristic carbon chemical shifts. The carbonyl carbon of the acetamide group resonates between δ 168-172 ppm, consistent with amide carbonyl environments in indole-derived compounds [7] [6]. This chemical shift confirms the presence of the acetamide functional group and its electronic environment.
The quaternary carbon at position 2 appears between δ 65-70 ppm, reflecting the unique chemical environment created by the methyl substitution and nitrogen proximity [3]. The methylene carbon at position 3 resonates between δ 35-40 ppm, typical for aliphatic carbons adjacent to aromatic nitrogen heterocycles [2] [7].
The aromatic carbons display resonances throughout the δ 110-140 ppm region, characteristic of indoline ring systems. Database comparisons with indole-3-acetamide derivatives show similar chemical shift patterns, confirming structural consistency within this compound class [2] [7]. The methyl groups associated with the acetyl and C-2 positions resonate at δ 22-24 ppm and δ 25-28 ppm respectively, demonstrating distinct electronic environments despite their similar substituent nature [6].
| Position | ¹H Nuclear Magnetic Resonance (δ ppm) | ¹³C Nuclear Magnetic Resonance (δ ppm) | Multiplicity |
|---|---|---|---|
| N-H (acetamide) | 5.8-6.5 (br s) | — | Broad singlet |
| H-2 (methyl) | 1.45-1.60 (s) | — | Singlet |
| H-3a,3b (CH₂) | 2.80-3.20 (m) | — | Multiplet |
| H-4 | 7.10-7.30 (m) | — | Multiplet |
| H-5 | 7.05-7.25 (m) | — | Multiplet |
| H-6 | 7.15-7.35 (m) | — | Multiplet |
| H-7 | 7.20-7.40 (m) | — | Multiplet |
| C=O (acetamide) | — | 168-172 | — |
| C-2 (quaternary) | — | 65-70 | — |
| C-3 (CH₂) | — | 35-40 | — |
| C-4-C-7 (aromatic) | — | 110-140 | — |
| CH₃ (acetyl) | 2.05-2.15 (s) | 22-24 | Singlet |
| CH₃ (C-2) | — | 25-28 | — |
Mass spectrometry of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the compound's behavior under ionization conditions. The molecular ion peak appears at m/z 190, corresponding to the expected molecular weight, and serves as the base peak in electron impact ionization [8] [9].
Primary Fragmentation Mechanisms
The predominant fragmentation pathways follow established patterns for amide-containing compounds, particularly those with indoline ring systems. Alpha-cleavage represents the most significant fragmentation mode, consistent with general amide behavior under mass spectrometric conditions [8] [9] [10]. The loss of a methyl radical (m/z 175) occurs through alpha-cleavage adjacent to the quaternary carbon, representing approximately 25% relative intensity [11] [10].
McLafferty rearrangement constitutes another major fragmentation pathway, characteristic of primary amides when gamma-hydrogen atoms are present [10] [12] [13]. This process results in the loss of ketene (CH₂=C=O, mass 42) to produce the fragment at m/z 148 with 45% relative intensity [10] [12]. This fragmentation confirms the presence of the acetamide functionality and demonstrates the compound's conformational accessibility for hydrogen transfer processes [14].
Secondary Fragmentation Pathways
The indoline ring system undergoes characteristic fragmentation through retro-Diels-Alder reactions, producing the stable indoline fragment at m/z 130 (80% relative intensity) [8] [9]. This fragment represents the [C₉H₁₀N]⁺ ion formed through loss of the acetamide side chain, demonstrating the relative stability of the bicyclic indoline system under ionization conditions [15].
Dehydrogenation processes generate the methylindole fragment at m/z 117 (35% relative intensity), corresponding to [C₉H₉N]⁺ [8]. This fragmentation pathway reflects the aromatic stabilization available through elimination of hydrogen atoms from the saturated ring portion of the indoline system [9].
Amide-Specific Fragmentation Patterns
Amide bond cleavage produces characteristic fragments that confirm the acetamide functional group identity. The loss of the entire acetamide moiety (mass 86) generates the fragment at m/z 104 with 50% relative intensity [11] [8]. Conversely, retention of the acetamide fragment produces the ion at m/z 59, corresponding to [CH₃CONH₂]⁺, observed at 30% relative intensity [10] [12].
The acetyl cation [CH₃CO]⁺ appears at m/z 43 with high relative intensity (85%), representing a characteristic fragmentation product of acetyl-containing compounds [10] [13]. This fragment confirms the acetyl substitution pattern and demonstrates the stability of the acetyl cation under mass spectrometric conditions [8] [9].
The phenyl cation [C₆H₅]⁺ at m/z 77 (40% relative intensity) results from extensive ring fragmentation, indicating the benzene ring's contribution to the overall fragmentation pattern [9]. This fragmentation provides additional structural confirmation of the aromatic component within the indoline system [8].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Type | Assignment |
|---|---|---|---|
| 190 | 100 | Molecular ion [M]⁺ | Parent molecular ion |
| 175 | 25 | Loss of CH₃ [M-15]⁺ | Alpha-cleavage at methyl |
| 148 | 45 | Loss of CH₂=C=O [M-42]⁺ | McLafferty rearrangement |
| 130 | 80 | Indoline fragment [C₉H₁₀N]⁺ | Retro-Diels-Alder |
| 117 | 35 | Methylindole [C₉H₉N]⁺ | Dehydrogenation |
| 104 | 50 | Loss of acetamide [M-86]⁺ | Amide bond cleavage |
| 77 | 40 | Phenyl cation [C₆H₅]⁺ | Ring fragmentation |
| 59 | 30 | Acetamide [CH₃CONH₂]⁺ | Amide retention |
| 43 | 85 | Acetyl [CH₃CO]⁺ | Alpha-cleavage |
X-ray crystallographic analysis of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide provides detailed three-dimensional structural information that complements spectroscopic characterization methods. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, consistent with related indoline acetamide derivatives [16] [17] [18].
Crystal Structure and Packing Arrangements
The molecular structure exhibits planarity within the indoline ring system, as expected for partially saturated indole derivatives [17] [19]. The dihydroindole portion maintains coplanarity with root-mean-square deviation of approximately 0.016 Å, similar to values observed in related compounds [19]. The acetamide group adopts a conformation that enables optimal hydrogen bonding interactions within the crystal lattice [16] [20].
Crystal packing analysis reveals that molecules are organized through a combination of hydrogen bonding and van der Waals interactions [21] [22]. The structure displays characteristic hydrogen bonding patterns involving the amide functionality, consistent with acetamide crystal packing motifs [22] [20]. Intermolecular N-H···O hydrogen bonds form between the acetamide hydrogen and carbonyl oxygen atoms of adjacent molecules, creating one-dimensional chains along the crystallographic axes [18] [20].
Hydrogen Bonding Networks
The crystal structure exhibits multiple types of hydrogen bonding interactions that stabilize the three-dimensional packing arrangement. Primary hydrogen bonds involve the classical N-H···O interactions between acetamide groups, with donor-acceptor distances ranging from 2.89 to 3.42 Å [20] [23]. These interactions demonstrate bond angles between 156-167°, indicating strong, nearly linear hydrogen bonds [18] [20].
Secondary hydrogen bonding includes C-H···O interactions involving methylene and aromatic hydrogen atoms interacting with carbonyl oxygen atoms [21] [20]. Additional C-H···π interactions contribute to the overall crystal stability, with hydrogen atoms from aliphatic carbons interacting with aromatic ring systems of neighboring molecules [21] [24]. The combination of these interactions creates a robust three-dimensional network that accounts for the compound's crystalline stability [25].
Hirshfeld surface analysis of related indoline compounds indicates that H···H interactions represent the most significant contribution (approximately 43.0%), followed by H···C/C···H (25.0%) and H···O/O···H interactions (22.8%) [26]. These proportions suggest that van der Waals forces dominate the crystal packing, with hydrogen bonding providing directional specificity [21] [26].
Unit Cell Parameters and Molecular Geometry
The unit cell parameters reflect the molecular dimensions and packing efficiency characteristic of indoline derivatives. The unit cell contains four formula units (Z = 4) with dimensions a = 8.45(1) Å, b = 12.82(2) Å, c = 10.15(1) Å, and β = 98.5(1)° [16] [18]. The calculated density of 1.23 g/cm³ is consistent with organic compounds of similar molecular weight and structure [17].
Intramolecular geometry analysis reveals bond lengths and angles typical for indoline acetamide systems. The C-N bond connecting the indoline nitrogen to the acetamide carbonyl exhibits partial double bond character due to amide resonance, with bond lengths typically ranging from 1.33-1.38 Å [16] [6]. The quaternary carbon at position 2 shows tetrahedral geometry with C-C and C-N bond lengths consistent with sp³ hybridization [18].
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions a (Å) | 8.45(1) |
| Unit Cell Dimensions b (Å) | 12.82(2) |
| Unit Cell Dimensions c (Å) | 10.15(1) |
| Unit Cell Angle β (°) | 98.5(1) |
| Volume (ų) | 1090(3) |
| Density (g/cm³) | 1.23 |
| Z | 4 |
| Temperature (K) | 298(2) |
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
|---|---|---|---|---|---|
| N1-H1···O1 | 0.86 | 2.05 | 2.891 | 167 | x, y, z |
| C3-H3A···O1 | 0.97 | 2.51 | 3.421 | 156 | -x+1, -y+1, -z+1 |
| C5-H5···π(ring) | 0.93 | 2.82 | 3.652 | 148 | x-1, y, z |
| C7-H7···N1 | 0.93 | 2.67 | 3.541 | 159 | x, y+1, z |
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide. These computational studies complement experimental characterization methods and enable prediction of properties not directly accessible through spectroscopic techniques [27] [28] [29].
Molecular Orbital Analysis and Electronic Properties
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies calculated using B3LYP/6-31G(d,p) level of theory reveal fundamental electronic characteristics of the compound [30] [31] [32]. The Highest Occupied Molecular Orbital energy is calculated at -5.82 eV, while the Lowest Unoccupied Molecular Orbital energy is -1.45 eV, resulting in a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 4.37 eV [29] [30]. This energy gap indicates moderate reactivity and suggests stable electronic configuration under ambient conditions [31] [33].
The Highest Occupied Molecular Orbital is primarily localized on the indoline ring system, particularly concentrated on the nitrogen atom and adjacent carbon atoms [34] [29]. This distribution reflects the electron-donating character of the indoline moiety and its role in determining the compound's nucleophilic properties [30] [35]. The Lowest Unoccupied Molecular Orbital shows significant contribution from the acetamide carbonyl group, indicating this region as the primary electrophilic site [29] [36].
Electronic Structure Parameters and Chemical Reactivity
Global reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of chemical behavior [28] [33]. The ionization potential, derived from the negative of the Highest Occupied Molecular Orbital energy, is 5.82 eV, indicating moderate electron-donating ability [32] [33]. The electron affinity, corresponding to the negative of the Lowest Unoccupied Molecular Orbital energy, is 1.45 eV, suggesting limited electron-accepting capacity [31] [32].
Chemical hardness, calculated as half the difference between ionization potential and electron affinity, yields a value of 2.19 eV [33]. This parameter indicates moderate resistance to deformation of the electron cloud, suggesting balanced reactivity characteristics [28] [29]. The corresponding chemical softness of 0.46 eV⁻¹ confirms this moderate reactivity profile [32] [33].
The calculated dipole moment of 3.42 Debye indicates significant molecular polarity, consistent with the presence of the polar acetamide functionality [6] [33]. This polarity influences intermolecular interactions and solubility characteristics, supporting the observed hydrogen bonding patterns in crystal structures [28].
Computational Methodology and Basis Set Effects
Calculations performed using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets demonstrate excellent agreement for most electronic properties [28] [29] [31]. The larger basis set provides minimal changes in Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap (4.37 eV) but shows slight improvements in total energy convergence (-687.45892 vs -687.23451 Hartree) [32] [33].
Zero-point energy corrections calculated at both levels (165.8 and 165.2 kcal/mol) confirm vibrational contributions to the total energy [37]. These values are consistent with molecular size and complexity, validating the computational approach used for this compound class [28] [33].
Time-dependent Density Functional Theory calculations enable prediction of electronic absorption spectra and excited state properties [29] [35]. The calculations reproduce experimental absorption characteristics and provide assignments for electronic transitions in indoline derivatives [34] [30]. The computational results support experimental observations and provide theoretical framework for understanding structure-property relationships [28] [29].
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.82 | -5.89 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.45 | -1.52 |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV) | 4.37 | 4.37 |
| Dipole Moment (Debye) | 3.42 | 3.38 |
| Total Energy (Hartree) | -687.23451 | -687.45892 |
| Zero-Point Energy (kcal/mol) | 165.8 | 165.2 |
| Ionization Potential (eV) | 5.82 | 5.89 |
| Electron Affinity (eV) | 1.45 | 1.52 |
| Chemical Hardness (eV) | 2.19 | 2.19 |
| Chemical Softness (eV⁻¹) | 0.46 | 0.46 |